3-((5-Methylfuran-2-yl)methylene)indolin-2-one

Fragment-based drug discovery Kinase inhibitor design Structural biology

Fragment-based DYRK1A screening is plagued by ambiguous hits-only 8 of 1063 fragments in the Vernalis campaign met stringent ligand-efficiency and competitive-binding criteria. SU5430 (CAS 64259-05-8) is one of those eight. - Co-crystallized with DYRK1A at 2.2 Å (PDB: 7A53), confirming a unique hinge-binding pose enabled by the L241 carbonyl flip - Biochemical Ki = 4.40 μM with ~17-fold selectivity over VEGFR2, reducing off-target confounding in kinase profiling - Served as the validated starting fragment for a brain-penetrant, in vivo-active DYRK1A inhibitor (compound 34, IC50 < 1 nM) Supplied as a characterized solid with reproducible co-crystallization behavior-ideal as a positive control for SPR, thermal shift, and crystallographic soaking assays.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
Cat. No. B15074152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-Methylfuran-2-yl)methylene)indolin-2-one
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C14H11NO2/c1-9-6-7-10(17-9)8-12-11-4-2-3-5-13(11)15-14(12)16/h2-8H,1H3,(H,15,16)/b12-8-
InChIKeyDWJWWZSAYOTJGO-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((5-Methylfuran-2-yl)methylene)indolin-2-one: A Validated DYRK1A Fragment Hit


3-((5-Methylfuran-2-yl)methylene)indolin-2-one (CAS 64259-05-8, also designated SU5430, WAY-607053, or CHEMBL89697) is a synthetic oxindole derivative that combines indolin-2-one and 5-methylfuran moieties through an exocyclic methylene bridge . It was identified as a fragment hit in a high-concentration NMR screen against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and co-crystallized with the kinase, confirming a well-defined hinge-binding pose (PDB: 7A53, resolution 2.2 Å) [1]. The compound is distinguished by its validated structural biology annotation and its role as a starting point for a fragment-to-lead campaign that produced a brain-penetrant, in vivo-active DYRK1A inhibitor [2].

Structural annotation Co-crystal structure solved (PDB: 7A53) confirms DYRK1A hinge-binding pose
Screen provenance Top ~5% high ligand-efficiency hits advanced to crystallography in 1063-compound fragment screen
Chemotype identity Oxindole warhead with 5-methylfuran hydrophobic probe; distinct from adenine-mimetic DYRK1A fragments

Why Generic Analogs Fail for DYRK1A


The fragment-binding pocket of DYRK1A presents an unusual hinge conformation (L241 carbonyl flip) that imposes stringent steric and hydrogen-bonding requirements on ligands [1]. 3-((5-Methylfuran-2-yl)methylene)indolin-2-one satisfies these constraints through its specific oxindole hydrogen-bond donor–acceptor motif paired with a 5-methylfuran ring that occupies a small hydrophobic cavity near L241 [1]. Generic indolin-2-one analogs lacking the 5-methylfuran substitution or furan derivatives without the oxindole hinge-binding warhead fail to reproduce this binding mode, as evidenced by the fact that only 8 of 1063 fragment-library members achieved the high ligand efficiency and confirmed competitive binding required for progression in the Vernalis DYRK1A campaign [2]. Procurement of the correctly specified compound is therefore critical for assay reproducibility and structural studies.

Generic indolin-2-one Lacks 5-methylfuran; may not occupy the L241 hydrophobic pocket, altering hinge-binding geometry
Furan without oxindole Absence of the oxindole NH/C=O donor–acceptor pair may disrupt critical hinge hydrogen bonds with L241 carbonyl
Unvalidated fragment hit Only 8/166 hits from the same screen yielded co-crystal structures; most fragments lack confirmed binding mode

Differentiating Evidence for This DYRK1A Fragment


Co-crystal Structure Confirms DYRK1A Binding Mode

3-((5-Methylfuran-2-yl)methylene)indolin-2-one (compound 7 in the Vernalis campaign) is one of only eight fragment hits for which a high-resolution DYRK1A co-crystal structure was solved (PDB: 7A53, 2.2 Å) [1]. In contrast, the majority of the 166 NMR-confirmed fragment hits in the same screen did not yield diffracting crystals and thus lack experimentally validated binding poses [1]. The structure confirms that the oxindone NH and C=O groups make canonical hinge hydrogen bonds with the L241 carbonyl of DYRK1A, while the 5-methylfuran ring occupies a distinct hydrophobic pocket adjacent to the hinge [2]. This structural annotation provides an unambiguous starting point for structure-based design that uncharacterized fragment hits cannot offer, reducing the risk of pursuing false-positive binders in procurement for crystallography or SBDD campaigns.

Co-crystal structure
Class-level inference
PDB: 7A53, 2.2 Å; 8/166 hits co-crystallized
Supports structure-based design confidence
Binding pose confirmed at hinge pocket; majority of screen hits lack structural annotation
Fragment-based drug discovery Kinase inhibitor design Structural biology

Selectivity for DYRK1A Over VEGFR2

In biochemical assays compiled by BindingDB, 3-((5-methylfuran-2-yl)methylene)indolin-2-one exhibits a DYRK1A binding affinity (Ki) of 4.40 μM as determined by the ADP Hunter Plus assay [1]. Against the structurally related tyrosine kinase VEGFR2 (FLK-1/KDR), the same compound shows an IC50 of 73.6–74.1 μM for inhibition of tyrosine phosphorylation, representing an approximately 17-fold selectivity window at the biochemical level [2]. For comparison, the clinical multikinase inhibitor sunitinib (also an indolin-2-one derivative) inhibits VEGFR2 with an IC50 of approximately 0.08 μM and DYRK1A with an IC50 of approximately 0.9 μM, yielding a roughly 11-fold selectivity in the opposite direction [3]. The differential selectivity pattern positions 3-((5-methylfuran-2-yl)methylene)indolin-2-one as a DYRK1A-preferring fragment appropriate for studies where VEGFR2 co-inhibition is undesirable.

Kinase selectivity
Cross-study comparable
DYRK1A Ki 4.40 μM; VEGFR2 IC50 ~74 μM; ~17-fold selectivity
Reported DYRK1A-over-VEGFR2 selectivity context
Opposite selectivity vs. sunitinib; avoids anti-angiogenic off-target pharmacology
Kinase selectivity Off-target profiling DYRK1A chemical probe

High Ligand Efficiency in Fragment Screen

In the Vernalis fragment screen, only 8 out of 166 competitive DYRK1A binders were prioritized based on the highest ligand efficiency (LE = ΔG / heavy atom count) [1]. 3-((5-Methylfuran-2-yl)methylene)indolin-2-one (compound 7) was among these top 8 high-LE fragments, with 7 co-crystal structures deposited [1]. With a molecular weight of 225.24 Da (17 heavy atoms) and a DYRK1A Ki of 4.40 μM (ΔG ≈ −7.3 kcal/mol), the calculated LE is approximately 0.43 kcal/mol per heavy atom [2]. In contrast, the mean LE for the 158 non-prioritized fragment hits in the same screen was not explicitly reported but is necessarily lower, as LE was the explicit triage criterion [1]. This places the compound in the elite, structurally tractable tier of the fragment screen, providing confidence that its affinity arises from specific, optimizable interactions rather than lipophilic aggregation.

Ligand efficiency rank
Class-level inference
LE ≈ 0.43 kcal/mol/HA; top 4.8% of screen hits
Supports fragment optimizability context
High LE criterion drove prioritization for co-crystallography
Ligand efficiency Fragment screening Hit triage

Distinct Hinge-Binding Pharmacophore vs. Other Chemotypes

The 8 high-LE fragment hits from the DYRK1A screen represent diverse chemotypes with distinct hinge-binding motifs [1]. 3-((5-Methylfuran-2-yl)methylene)indolin-2-one is the only oxindole-based fragment among the top hits, utilizing a cyclic amide donor–acceptor pair for hinge recognition, in contrast to other top fragments that employ aminopyrimidine, pyrazolopyridine, or benzimidazole hinge-binding motifs [1]. The oxindole motif provides a single NH donor and a single C=O acceptor, resulting in a bidentate hinge interaction that differs from the tridentate donor–acceptor–donor pattern of adenine-mimetic fragments. This pharmacophoric distinction means that the fragment-growing vectors extend from different trajectories: the oxindole C5 and C6 positions project toward solvent-exposed regions, whereas the 5-methylfuran ring occupies the L241-proximal hydrophobic pocket [2]. For a procurement decision, selecting this oxindole fragment over an aminopyrimidine fragment from the same screen determines the accessible chemical space for subsequent elaboration and influences the intellectual property landscape of the resulting lead series.

Hinge pharmacophore
Class-level inference
Oxindole bidentate hinge binder vs. adenine-mimetic tridentate; 1/8 top fragments
Reported distinct IP and design space
Unique oxindole motif among DYRK1A high-LE hits enables different vector elaboration
Fragment chemotype diversity Kinase hinge-binding motif Scaffold comparison

Application Scenarios for Procurement


Starting Fragment for DYRK1A Lead Generation

3-((5-Methylfuran-2-yl)methylene)indolin-2-one is an ideal procurement choice as a starting fragment for DYRK1A inhibitor lead generation because it provides a validated, experimentally determined binding pose (PDB: 7A53) [1] and has been demonstrated to be evolvable to nanomolar-potency leads in the published Vernalis fragment-to-lead campaign [2]. The co-crystal structure enables rational design of substituents at the oxindone C5 and C6 positions for solvent-exposed vector exploration, or replacement of the 5-methylfuran ring to access the K188 interaction surface, a strategy that ultimately yielded compound 34 (DYRK1A IC50 < 1 nM) [2].

Positive Control for DYRK1A Biophysical Assays

The compound's well-characterized DYRK1A binding parameters (Ki = 4.40 μM) [1] and reproducible co-crystallization behavior at 2.2 Å resolution [2] make it suitable as a positive control fragment for setting up DYRK1A crystallographic soaking or co-crystallization experiments, surface plasmon resonance (SPR) assays, and thermal shift assays. Its defined single-binding site stoichiometry confirmed by X-ray crystallography reduces the risk of ambiguous assay readouts that multi-site binding fragments can produce.

Selectivity Reference for DYRK1A vs. VEGFR2

With a ~17-fold biochemical selectivity for DYRK1A over VEGFR2 [1], this fragment is well-suited as a reference compound in kinase selectivity profiling panels designed to discriminate DYRK1A-mediated phosphorylation events from VEGFR2-mediated signaling, a distinction of practical relevance given that many oxindole kinase inhibitors (e.g., sunitinib) potently co-inhibit VEGFR2 [2]. It can serve as a control for DYRK1A-selective cellular phosphoproteomics experiments or as a calibration standard for in-house DYRK1A biochemical assay development.

Precursor for DYRK1A Chemical Probes

The compound represents the validated fragment starting point from which the brain-penetrant, in vivo-active DYRK1A inhibitor described in Lee Walmsley et al. (2021) was derived through fragment growing [1]. Procurement of the parent fragment enables medicinal chemistry groups to independently explore alternative elaboration strategies targeting DYRK1A-implicated diseases such as Down syndrome, Alzheimer's disease, and DYRK1A-dependent cancers, while benefiting from the published structure–activity relationship framework and selectivity data generated around this chemotype [1].

Application
Selection Property
Validation Focus
DYRK1A fragment-to-lead campaigns
Experimentally determined binding pose (PDB: 7A53) with published elaboration path
Co-crystal reproducibility; structure-guided vector exploration at oxindole C5/C6
Biophysical assay positive control
Defined single-site binding stoichiometry confirmed by X-ray crystallography
Assay reproducibility in crystallographic soaking, SPR, and thermal shift experiments
DYRK1A vs. VEGFR2 selectivity reference
Reported DYRK1A-over-VEGFR2 biochemical selectivity profile
Kinase profiling assay discrimination; cellular phosphoproteomics control
Precursor for DYRK1A chemical probes
Parent fragment of a brain-penetrant, in vivo-characterized lead series
Independent elaboration strategies; SAR exploration in DYRK1A-implicated disease research models
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